4-(4-(Trifluoromethyl)phenyl)pentan-2-one
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Overview
Description
4-(4-(Trifluoromethyl)phenyl)pentan-2-one is an organic compound with the molecular formula C12H13F3O It is a derivative of valerophenone and features a trifluoromethyl group attached to a phenyl ring, which is further connected to a pentan-2-one moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-(Trifluoromethyl)phenyl)pentan-2-one typically involves the following steps:
Preparation of p-trifluoromethyl benzoyl chloride: This is achieved by reacting p-trifluoromethyl benzoic acid with thionyl chloride through chlorination.
Preparation of 1-halo-4-methoxyl butane: This involves the halogenation of 4-methoxyl butane.
Formation of Grignard reagent: The reaction of 1-halo-4-methoxyl butane with magnesium metal produces the Grignard reagent.
Final coupling reaction: The Grignard reagent is then reacted with p-trifluoromethyl benzoyl chloride to yield this compound.
Industrial Production Methods
In industrial settings, the synthesis of this compound follows similar steps but on a larger scale. The process is optimized for higher yields and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
4-(4-(Trifluoromethyl)phenyl)pentan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Produces carboxylic acids or ketones.
Reduction: Yields alcohols.
Substitution: Results in the formation of substituted derivatives with various functional groups.
Scientific Research Applications
4-(4-(Trifluoromethyl)phenyl)pentan-2-one has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(4-(Trifluoromethyl)phenyl)pentan-2-one involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethyl)phenol: Shares the trifluoromethyl group but differs in its functional groups and overall structure.
1-(4-Trifluoromethylphenyl)pentan-1-one: A closely related compound with similar chemical properties and applications.
Properties
Molecular Formula |
C12H13F3O |
---|---|
Molecular Weight |
230.23 g/mol |
IUPAC Name |
4-[4-(trifluoromethyl)phenyl]pentan-2-one |
InChI |
InChI=1S/C12H13F3O/c1-8(7-9(2)16)10-3-5-11(6-4-10)12(13,14)15/h3-6,8H,7H2,1-2H3 |
InChI Key |
RPFCNBLAYZFQQN-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC(=O)C)C1=CC=C(C=C1)C(F)(F)F |
Origin of Product |
United States |
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